Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate
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Overview
Description
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxymethyl group and a methyl ester group attached to the pyrrole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate typically involves the reaction of 4-(methoxymethyl)-1-methylpyrrole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxymethyl group is introduced through the reaction of the corresponding bromomethyl derivative with sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate has several applications in scientific research:
Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing the active pyrrole derivative that interacts with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate
- Methyl 4-(bromomethyl)-1-methylpyrrole-2-carboxylate
- Methyl 4-(chloromethyl)-1-methylpyrrole-2-carboxylate
Uniqueness
Methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate is unique due to its methoxymethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its hydroxymethyl and halomethyl counterparts. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Properties
IUPAC Name |
methyl 4-(methoxymethyl)-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-7(6-12-2)4-8(10)9(11)13-3/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAXNFRUAQTKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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